molecular formula C2H5ClN2O B3051095 2-chloroacetohydrazide CAS No. 30956-28-6

2-chloroacetohydrazide

Cat. No.: B3051095
CAS No.: 30956-28-6
M. Wt: 108.53 g/mol
InChI Key: VHFJFUOFTHFTNI-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-Chloroacetohydrazide (CAS: 30956-28-6) is a hydrazide derivative with the molecular formula C₂H₅ClN₂O and a molar mass of 108.53 g/mol. Its structure consists of a chloroacetyl group (-COCH₂Cl) linked to a hydrazine moiety (-NH-NH₂). Key physical properties include a melting point of 91°C, a predicted boiling point of 316.3°C, and a density of 1.314 g/cm³ .

Synthesis and Characterization
The compound is synthesized via the reaction of ethyl chloroacetate with hydrazine hydrate (95%) under cold conditions, yielding 81% product after recrystallization . Spectroscopic characterization includes:

  • IR Spectroscopy: Bands at 3259 cm⁻¹ (NH₂ symmetric stretch), 3335 cm⁻¹ (NH₂ asymmetric stretch), 1641 cm⁻¹ (C=O amide), and 833 cm⁻¹ (C-Cl) .
  • ¹H NMR: Signals at δ 8.75 ppm (NH), δ 4.22 ppm (NH₂), and δ 4.05 ppm (CH₂) .

Applications this compound serves as a versatile intermediate in synthesizing heterocyclic compounds, including tetrazoles, thiadiazoles, and quinoline derivatives, which exhibit biological activities such as antimicrobial and antioxidant effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Chloroacetohydrazide can be synthesized through the reaction of ethyl chloroethanoate with hydrazine hydrate (95%) under cold conditions . Another method involves the reaction of chloroacetyl chloride with hydrazine hydrate without heating . These methods typically yield the compound in good purity and are relatively straightforward.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Chloroacetohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Aromatic Aldehydes: Used in the formation of hydrazones.

    Phthalic Anhydride: Utilized in cycloaddition reactions to form oxazepine derivatives.

    Sodium Azide: Employed in the synthesis of tetrazole derivatives.

Major Products:

    Hydrazones: Formed from the reaction with aromatic aldehydes.

    Oxazepine Derivatives: Resulting from cycloaddition reactions.

    Tetrazole Derivatives: Produced through ring-closing reactions with sodium azide.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-chloroacetohydrazide and its derivatives involves interactions with specific molecular targets. For instance, some derivatives exhibit anti-acetylcholinesterase activity by inhibiting the enzyme acetylcholinesterase, which is crucial for neural transmission . The exact pathways and molecular interactions depend on the specific derivative and its structure.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison of 2-Chloroacetohydrazide and Analogues

Compound Name Substituents/Modifications Synthesis Method Key Properties/Activities References
This compound -COCH₂Cl, -NH-NH₂ Ethyl chloroacetate + hydrazine hydrate Mp: 91°C; Intermediate for heterocycles
2-(5-(4-Nitrophenyl)-1,3,4-thiadiazol-2-yl)acetohydrazide Thiadiazole ring + 4-nitrophenyl group Reaction of thiadiazole precursor with this compound Antimicrobial activity against bacterial strains
2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide 2-Chlorophenoxy + pyrazole-imine moiety Condensation of hydrazide with aldehyde Structural complexity for drug design
2-[(4-Methyl-2-oxo-2H-chromen-7-yl)oxy]-N’-[1-(4-chlorophenyl)ethylidene]acetohydrazide Coumarin-oxygen + 4-chlorophenyl group Reflux in acetic acid Potential photophysical applications
2-{[1-(2-Chlorobenzyl)-1H-benzimidazol-2-yl]thio}-N′-[(E)-(2-methylphenyl)methylidene]acetohydrazide Benzimidazole-thioether + methylphenyl group Multi-step substitution reactions Enhanced solubility in DMSO/chloroform
2-(2-Bromo-4-chlorophenoxy)acetohydrazide Bromo-chlorophenoxy group Phenolic substitution + hydrazide formation Research chemical for organic synthesis

Key Comparative Insights

Structural Diversity: While this compound itself is a simple hydrazide, analogues incorporate aromatic rings (e.g., thiadiazole in , coumarin in ), heterocycles (e.g., pyrazole in ), and halogenated substituents (e.g., bromo-chlorophenoxy in ). These modifications enhance molecular interactions for targeted applications.

Synthetic Routes :

  • Most derivatives are synthesized via condensation reactions between this compound and aldehydes/ketones (e.g., ). Thiadiazole derivatives require multi-step reactions involving POCl₃ and thiosemicarbazide .

Biological Activities: Quinoline-based derivatives (e.g., 6a-h in ) exhibit notable antimicrobial activity against P. aeruginosa and E. coli, with IC₅₀ values <1000 µg/mL. Antioxidant activity via DPPH radical scavenging is also observed (e.g., compounds 6a, 6b, 6c in ). Thiadiazole derivatives show moderate antifungal activity against C. oxysporum and P. chrysogenum .

Physicochemical Properties: Substituted derivatives often have higher molecular weights (e.g., 279.51 g/mol for the bromo-chloro phenoxy analogue ) and altered solubility profiles. For example, benzimidazole-thioether derivatives exhibit better solubility in DMSO .

Biological Activity

2-Chloroacetohydrazide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. As a hydrazide derivative, it exhibits various pharmacological properties that make it a candidate for further research and application in treating infectious diseases and other conditions. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and case studies.

Chemical Structure and Synthesis

This compound can be synthesized through the reaction of chloroacetyl chloride with hydrazine hydrate. The resulting compound features a hydrazide functional group, which is known for its reactivity and ability to form various derivatives. The general structure can be represented as follows:

RC O N NH2\text{R}-\text{C O N NH}_2

where R represents the chloroacetyl group.

Antimicrobial Activity

Numerous studies have demonstrated the antimicrobial efficacy of this compound and its derivatives against various pathogens. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi.

Table 1: Antimicrobial Activity of this compound Derivatives

Compound NameMicroorganism TestedMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus6.25 μg/mL
This compoundEscherichia coli12.5 μg/mL
This compoundCandida albicans10 μg/mL
N-(4-chlorophenyl)-2-chloroacetamideMethicillin-resistant S. aureus (MRSA)3.91 μg/mL

The above table indicates that this compound exhibits potent antibacterial activity, particularly against S. aureus and MRSA, which are significant clinical pathogens due to their resistance to conventional antibiotics .

Anticancer Activity

Research has also highlighted the potential anticancer properties of this compound derivatives. Studies have shown that these compounds can induce apoptosis in cancer cell lines, making them candidates for further development in cancer therapy.

Case Study: Antitumor Activity Against MCF7 Cell Line

In a study assessing the cytotoxic effects of various hydrazides, including this compound derivatives, it was found that certain compounds exhibited significant cytotoxicity against the MCF7 breast cancer cell line:

  • Compound A (derived from this compound) : IC50 = 15 μM
  • Compound B : IC50 = 30 μM

The results indicated that Compound A was more effective than standard chemotherapeutics used in breast cancer treatment .

Anti-inflammatory Properties

The anti-inflammatory potential of this compound has been explored in various models. Its ability to inhibit pro-inflammatory cytokines suggests a mechanism that could be harnessed for treating inflammatory diseases.

The anti-inflammatory effects are believed to arise from the inhibition of nuclear factor kappa B (NF-κB) signaling pathways, which play a crucial role in mediating inflammation .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the biological activity of this compound derivatives. Modifications at specific positions on the hydrazide moiety can enhance potency and selectivity against targeted pathogens or cancer cells.

Table 2: Structure-Activity Relationships of Selected Derivatives

Derivative NameModification TypeBiological Activity
N-(4-fluorophenyl)-2-chloroacetamideHalogen substitutionIncreased antibacterial activity
N-(3-bromophenyl)-2-chloroacetamideAromatic modificationEnhanced anticancer effects
N-(phenyl)-2-chloroacetamideAlkyl chain additionImproved anti-inflammatory response

These modifications have been shown to significantly influence the biological activity of the compounds, demonstrating the importance of chemical structure in drug design .

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of 2-chloroacetohydrazide relevant to experimental design?

  • Answer: this compound (C₂H₅ClN₂O, MW 108.53) has a melting point of 91°C and a predicted pKa of 11.56, indicating moderate basicity. Its density (1.314 g/cm³) and solubility in polar solvents like ethanol are critical for reaction setup. Characterization via melting point analysis and TLC (Rf 0.88 in ethanol-based systems) is standard for purity verification .

Q. What synthetic protocols are used to prepare this compound derivatives, and how is reaction completion validated?

  • Answer: Derivatives are synthesized via nucleophilic substitution or condensation. For example, hydrazones are formed by refluxing this compound with aldehydes (e.g., 3-chlorobenzaldehyde) in methanol/chloroform with acetic acid catalysis. Reaction completion is confirmed via TLC (single spot) and recrystallization (e.g., 91% yield for coumarin derivatives). Absolute ethanol and triethylamine are common solvents/bases .

Q. How should researchers handle this compound to ensure laboratory safety?

  • Answer: While specific safety data for this compound is limited, general hydrazide handling applies: use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. Waste should be treated as hazardous. Similar chlorinated compounds (e.g., 2-chloroethanesulfonyl chloride) emit toxic gases (HCl, SOₓ) under heat, necessitating caution .

Advanced Research Questions

Q. How can reaction yields be optimized for this compound-based hydrazones?

  • Answer: Yield optimization involves:

  • Solvent choice: Polar aprotic solvents (e.g., DMF) improve solubility for heterocyclic couplings.
  • Catalysis: Triethylamine (6 drops) enhances reactivity in ethanol systems, achieving 43% yield for tetrahydropyrane derivatives .
  • Temperature control: Low-temperature addition (0–5°C) minimizes side reactions during acyl chloride coupling .
  • Stoichiometry: A 1:1 molar ratio of hydrazide to aldehyde/ketone prevents unreacted starting material .

Q. What advanced analytical techniques resolve contradictions in spectral data for this compound complexes?

  • Answer: Contradictions in NMR or IR data (e.g., tautomerism in hydrazones) require:

  • X-ray crystallography: Resolves structural ambiguities (e.g., crystal packing in 2-(4-chlorophenoxy)acetohydrazide) .
  • DFT calculations: Predict electronic structures to assign spectral peaks.
  • Multi-spectral correlation: Cross-validate using MS, ¹³C/¹H NMR, and elemental analysis .

Q. How does the electronic structure of this compound influence its reactivity in heterocyclic synthesis?

  • Answer: The electron-withdrawing chloro group increases electrophilicity at the carbonyl carbon, favoring nucleophilic attack by amines or thiols. This reactivity is exploited in quinoline derivative synthesis, where this compound reacts with 6-bromo-2-chloroquinoline-3-carbaldehyde to form antimicrobial agents via Schiff base intermediates .

Q. What strategies mitigate side reactions during this compound-mediated synthesis?

  • Answer:

  • Controlled reagent addition: Dropwise addition of acyl chlorides at 0–5°C reduces exothermic side reactions .
  • Inert atmosphere: Use N₂/Ar to prevent oxidation of hydrazide intermediates.
  • Byproduct scavengers: NaHCO₃ quenches excess HCl during acylations, improving purity .

Q. Methodological Considerations

  • TLC Optimization: Use silica gel plates with ethanol/chloroform (1:1) for clearer Rf resolution. A single spot (Rf 0.88) confirms product homogeneity .
  • Recrystallization: Chloroform or methanol recrystallization removes unreacted starting materials, as seen in coumarin hydrazide synthesis (91% purity) .

Properties

IUPAC Name

2-chloroacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H5ClN2O/c3-1-2(6)5-4/h1,4H2,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFJFUOFTHFTNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)NN)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60275974
Record name Chloroacetyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30956-28-6
Record name Chloroacetyl hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60275974
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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